molecular formula C27H29F2N3O2 B1672657 FG-5893 CAS No. 150527-23-4

FG-5893

カタログ番号: B1672657
CAS番号: 150527-23-4
分子量: 465.5 g/mol
InChIキー: NDCPNKXUTJGQQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chemical Profile

  • Chemical Structure : FG-5893 is identified as 2-(4-(4,4-bis(4-fluorophenyl)butyl)-1-piperazinyl)-3-pyridinecarboxylic acid methyl ester.
  • Receptor Affinity : It exhibits high affinity for serotonin receptors, specifically:
    • 5-HT1A: Ki=0.7nMK_i=0.7\,\text{nM}
    • 5-HT2A: Ki=4.0nMK_i=4.0\,\text{nM}
    • Low affinity for 5-HT2C: Ki=170nMK_i=170\,\text{nM} .

Pharmacological Applications

1. Anxiolytic Effects

  • Mechanism : this compound acts as a mixed agonist/antagonist at serotonin receptors, stimulating presynaptic 5-HT1A receptors while antagonizing postsynaptic 5-HT2A receptors.
  • Case Study : In preclinical trials with rats, this compound significantly reduced anxiety-like behaviors such as separation-induced vocalizations and passive avoidance responses .

2. Antidepressant Properties

  • Effectiveness : At higher doses, this compound has shown antidepressant-like effects in the forced-swim test, indicating its potential utility in treating depressive disorders .
  • Data Table :
Dose (mg/kg)Behavioral EffectTest Conducted
0.1Inhibition of head twitchDOI-induced head twitch behavior
0.3Reduction in vocalizationUltrasound vocalization in pups
1.0Decreased immobility timeForced-swim test
5.0Induction of behavioral syndromeHigh-dose behavioral response

3. Neuropharmacological Research

  • This compound's receptor binding profile suggests it could be a valuable tool for studying serotonergic systems and their role in mood regulation .

Clinical Implications

The findings from preclinical studies suggest that this compound may serve as a promising candidate for the development of new anxiolytic and antidepressant medications. Its unique action on serotonin receptors could lead to fewer side effects compared to traditional treatments.

類似化合物との比較

FG-5893は、セロトニン受容体に対する二重作用を持つため、ユニークな化合物です。類似の化合物には、以下のようなものがあります。

This compoundは、5-HT1Aと5-HT2の両方の受容体に対する親和性が高く、強力な抗不安薬となっています .

生物活性

FG-5893 is a diphenylbutylpiperazinepyridinyl derivative with notable pharmacological properties, primarily as a 5-HT1A receptor agonist and a 5-HT2 receptor antagonist. This compound has been the subject of various studies investigating its biological activity, particularly in the context of neurochemistry and behavior.

Receptor Binding Profile

This compound exhibits high affinities for both 5-HT1A and 5-HT2 receptors. Research indicates that it affects serotonin (5-HT) neuronal function significantly. In vivo studies have shown that this compound can dose-dependently decrease the synthesis and turnover of 5-HT in the rat central nervous system (CNS) . This effect is comparable to that observed with established 5-HT1A receptor agonists, suggesting that this compound may modulate serotonergic activity through these receptors.

Neurochemical Effects

Table 1: Effects of this compound on Neurochemical Indices

Dose (mg/kg)Effect on 5-HT SynthesisEffect on 5-HT Release
0.1DecreaseNot significant
0.3Moderate decreaseSignificant decrease
1.0Marked decreaseSignificant decrease
3.0Maximum effectSignificant decrease

Studies have demonstrated that this compound significantly reduces the release of 5-HT in areas such as the ventral hippocampus, indicative of its potent action on serotonergic neurotransmission . The compound's effects are reversible with selective antagonists, confirming its receptor-mediated actions.

Behavioral Studies

In behavioral assays, this compound has been shown to influence sexual behavior in male rats. Administration of this compound resulted in a reduction of mounts and intromissions required for ejaculation, alongside a decrease in ejaculation latency . These effects were dose-dependent, peaking at a dose of 3.0 mg/kg. The behavioral changes were completely antagonized by pretreatment with the selective 5-HT1A receptor antagonist (+/-)-pindolol, further confirming the role of the serotonin system in mediating these behaviors.

Table 2: Behavioral Effects of this compound on Male Rats

Dose (mg/kg)Mounts (Mean ± SD)Intromissions (Mean ± SD)Ejaculation Latency (s)
Control15 ± 210 ± 230 ± 5
1.010 ± 27 ± 120 ± 4
3.06 ± 14 ± 110 ± 2

Case Studies and Research Findings

Several studies have explored this compound's potential therapeutic applications due to its unique pharmacological profile. For instance, research has indicated that compounds similar to this compound may be beneficial in treating anxiety and depressive disorders by modulating serotonergic pathways .

Moreover, comparative studies with other known serotonergic agents have shown that this compound requires significantly higher doses to elicit certain behavioral effects compared to other compounds like the prototype agonist, 8-OH-DPAT. This suggests a nuanced interaction with serotonin receptors that may offer insights into developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of FG-5893, and how do they influence experimental design in neuropsychiatric research?

this compound is a 5-HT1A receptor agonist and 5-HT2 receptor antagonist . To evaluate its neuropsychiatric effects, experimental designs should prioritize assays that measure receptor binding affinity (e.g., radioligand displacement assays for 5-HT1A/5-HT2) and functional responses (e.g., cAMP modulation for 5-HT1A, calcium flux assays for 5-HT2). Include controls for off-target effects using selective receptor blockers (e.g., WAY-100635 for 5-HT1A) .

Q. What in vitro models are most suitable for initial evaluation of this compound’s efficacy and selectivity?

Use cell lines expressing human 5-HT1A (e.g., HEK-293T) or 5-HT2 receptors (e.g., CHO-K1) to assess receptor-specific activity. Pair these with competitive binding assays (IC50 determination) and functional readouts (e.g., GTPγS binding for 5-HT1A, IP1 accumulation for 5-HT2). Validate selectivity via cross-reactivity screens against related GPCRs (e.g., 5-HT2C, dopamine receptors) .

Q. How should researchers optimize dosing protocols for this compound in preclinical behavioral studies?

Conduct dose-ranging studies in rodent models (e.g., forced swim test for antidepressant-like effects) using escalating doses (e.g., 1–10 mg/kg, oral or intraperitoneal). Monitor pharmacokinetic parameters (e.g., plasma half-life, brain penetration) to correlate exposure with behavioral outcomes. Include a vehicle control and reference compounds (e.g., SSRIs for comparison) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo behavioral outcomes for this compound?

Contradictions may arise from metabolic differences, blood-brain barrier penetration, or off-target effects. Address these by:

  • Quantifying brain concentrations of this compound and active metabolites via LC-MS .
  • Using conditional knockout models (e.g., 5-HT1A/5-HT2 receptor-deficient mice) to isolate target-specific effects .
  • Applying systems biology approaches (e.g., transcriptomic profiling) to identify secondary pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/ED50 values. Report confidence intervals and apply corrections for multiple comparisons (e.g., Bonferroni). For behavioral data with high variability, employ mixed-effects models to account for individual animal differences .

Q. How can researchers design experiments to distinguish this compound’s 5-HT1A agonist effects from its 5-HT2 antagonist effects in complex systems?

Use a combination of:

  • Pharmacological dissection : Co-administer selective 5-HT1A antagonists (e.g., WAY-100635) or 5-HT2 agonists (e.g., DOI) to isolate receptor contributions .
  • Circuit-specific optogenetics : Target serotonergic pathways (e.g., dorsal raphe to prefrontal cortex) to assess region-specific effects .
  • Computational modeling : Predict receptor occupancy ratios under varying dosing regimens .

Q. What methodologies are critical for validating this compound’s therapeutic potential in translational models of neuropsychiatric disorders?

  • Cross-species consistency : Replicate key findings in both rodent and non-human primate models (e.g., anxiety-like behaviors in marmosets) .
  • Biomarker integration : Measure CSF 5-HT levels or fMRI-based functional connectivity changes pre/post-treatment .
  • Longitudinal safety profiling : Assess tolerance development and withdrawal effects over extended dosing periods .

Q. Methodological Guidance for Data Analysis

Q. How should researchers address variability in this compound’s experimental results across different laboratories?

  • Standardize protocols : Adopt common assays (e.g., NIH Psychoactive Drug Screening Program guidelines) .
  • Inter-lab validation : Share compound batches and primary data via repositories (e.g., Zenodo) to ensure reproducibility .
  • Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity .

Q. What strategies can mitigate bias in subjective behavioral assessments of this compound?

  • Blinded scoring : Use automated video tracking (e.g., EthoVision) for objective locomotion/immobility measurements .
  • Cross-validation : Correlate behavioral outcomes with electrophysiological (e.g., LFP recordings) or molecular (e.g., c-Fos expression) endpoints .

Q. Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., receptor binding IC50 values, n ≥ 3 replicates) and processed results (e.g., normalized response curves) .
  • Supplemental Materials : Provide detailed experimental protocols, compound characterization (e.g., NMR/HPLC spectra), and statistical code .

特性

IUPAC Name

methyl 2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F2N3O2/c1-34-27(33)25-4-2-14-30-26(25)32-18-16-31(17-19-32)15-3-5-24(20-6-10-22(28)11-7-20)21-8-12-23(29)13-9-21/h2,4,6-14,24H,3,5,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCPNKXUTJGQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164565
Record name FG 5893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150527-23-4
Record name FG 5893
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150527234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FG 5893
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FG-5893
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR7EI62WQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydroxy propan-2-yl sulfate
Hydroxy propan-2-yl sulfate
FG-5893
Hydroxy propan-2-yl sulfate
Hydroxy propan-2-yl sulfate
FG-5893
Hydroxy propan-2-yl sulfate
Hydroxy propan-2-yl sulfate
FG-5893
Hydroxy propan-2-yl sulfate
Hydroxy propan-2-yl sulfate
FG-5893
Hydroxy propan-2-yl sulfate
Hydroxy propan-2-yl sulfate
FG-5893
Hydroxy propan-2-yl sulfate
FG-5893

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。